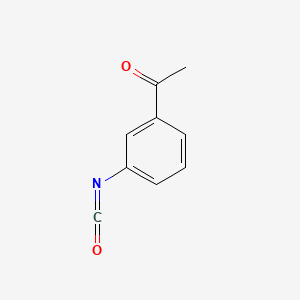
2-氨基十六烷酸
概述
描述
2-Aminohexadecanoic acid, also known as 2-aminopalmitic acid, is an alpha-amino fatty acid with a chain length of sixteen carbon atoms. This compound is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a carboxylic acid group (-COOH) at the terminal end. It is a white to faint beige powder with a molecular formula of C16H33NO2 and a molecular weight of 271.44 g/mol .
科学研究应用
2-Aminohexadecanoic acid has a wide range of applications in scientific research:
作用机制
Target of Action
2-Aminohexadecanoic acid, also known as 2-Aminopalmitic acid , is a type of α-amino fatty acid
Mode of Action
The presence of both the amino and fatty acid groups in the molecule allows it to interact with a wide range of biological targets .
Biochemical Pathways
These could include lipid metabolism, protein synthesis, and signal transduction .
Pharmacokinetics
As a fatty acid, it’s likely to be absorbed in the intestine, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
It’s known that α-amino fatty acids can influence cell membrane properties and protein functions, potentially affecting a wide range of cellular processes .
生化分析
Biochemical Properties
2-Aminohexadecanoic acid plays a significant role in biochemical reactions, particularly in the preparation of lipidic amino acids and their oligomers. It interacts with various enzymes and proteins, including peptidases, which are crucial for its function in enhancing the stability and uptake of synthetic peptides. The interactions between 2-aminohexadecanoic acid and these biomolecules are primarily based on its ability to form stable complexes, thereby protecting peptides from degradation .
Cellular Effects
2-Aminohexadecanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the immunogenicity of synthetic peptides, which can lead to improved immune responses. Additionally, 2-aminohexadecanoic acid can affect cell signaling pathways by interacting with membrane-bound receptors and enzymes, thereby modulating cellular responses .
Molecular Mechanism
At the molecular level, 2-aminohexadecanoic acid exerts its effects through binding interactions with biomolecules such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, 2-aminohexadecanoic acid can inhibit peptidases, thereby protecting synthetic peptides from degradation. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-aminohexadecanoic acid can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions (2-8°C), but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that 2-aminohexadecanoic acid can maintain its activity over extended periods, although some degradation may occur, leading to reduced efficacy .
Dosage Effects in Animal Models
The effects of 2-aminohexadecanoic acid in animal models vary with different dosages. At lower doses, the compound can enhance the immunogenicity of synthetic peptides without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. These effects are dose-dependent and can vary based on the specific animal model used .
Metabolic Pathways
2-Aminohexadecanoic acid is involved in various metabolic pathways, including those related to lipid metabolism. It interacts with enzymes such as fatty acid synthase and elongase, which are crucial for its incorporation into lipidic structures. These interactions can affect metabolic flux and the levels of metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-aminohexadecanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its efficacy. The compound’s transport and distribution are crucial for its function in enhancing the stability and uptake of synthetic peptides .
Subcellular Localization
2-Aminohexadecanoic acid is localized in various subcellular compartments, including the cytoplasm and cell membrane. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that 2-aminohexadecanoic acid reaches its intended sites of action, thereby enhancing its efficacy .
准备方法
Synthetic Routes and Reaction Conditions: 2-Aminohexadecanoic acid can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromotetradecane with diethyl acetamidomalonate, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of 2-aminohexadecanoic acid may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反应分析
Types of Reactions: 2-Aminohexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides and other substituted products.
相似化合物的比较
2-Aminooctadecanoic acid: An alpha-amino fatty acid with an eighteen-carbon chain.
2-Aminododecanoic acid: An alpha-amino fatty acid with a twelve-carbon chain.
2-Aminotetradecanoic acid: An alpha-amino fatty acid with a fourteen-carbon chain.
Comparison: 2-Aminohexadecanoic acid is unique due to its specific chain length of sixteen carbon atoms, which imparts distinct physical and chemical properties. Compared to shorter or longer chain analogs, it may exhibit different solubility, melting point, and reactivity. These differences can influence its applications in various fields, making it a valuable compound for specific research and industrial purposes .
属性
IUPAC Name |
2-aminohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELWBYCKQCNAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328318 | |
| Record name | 2-Aminohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7769-79-1 | |
| Record name | 2-Aminohexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7769-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-aminohexadecanoic acid used in the synthesis of biologically active molecules?
A1: 2-Aminohexadecanoic acid serves as a crucial starting material in the synthesis of various bioactive compounds. For instance, it acts as a chiral building block in synthesizing cerebrosides, a class of glycosphingolipids with potential anti-ulcerogenic properties [, ]. Additionally, it's employed in creating lipopeptides containing the immunodominant epitope hMBP(83–99), aiming to study T cell responses []. These examples highlight its versatility in constructing molecules with potential therapeutic applications.
Q2: Can you explain the role of 2-aminohexadecanoic acid in studying glucosylceramide interactions?
A2: Researchers designed a photoactivatable glucosylceramide (GlcCer) cross-linker using 2-aminohexadecanoic acid []. By substituting the native fatty acid in GlcCer with 2-aminohexadecanoic acid, they introduced a reactive group for cross-linking studies. This innovative approach enabled the identification of GlcCer-interacting proteins, specifically the glycolipid transfer protein (GLTP), shedding light on GlcCer's cellular functions.
Q3: Are there any structural isomers of 2-aminohexadecanoic acid relevant to biological activity?
A3: Yes, the stereochemistry of 2-aminohexadecanoic acid plays a critical role in biological activity. For example, in synthesizing the ceramide portion of the fruiting-inducing cerebroside in the fungus Schizophyllum commune, researchers explored the activity of different isomers []. They discovered that the biological activity varied significantly among the synthesized isomers, highlighting the importance of stereochemistry in structure-activity relationships.
Q4: What analytical techniques are employed to characterize and study 2-aminohexadecanoic acid and its derivatives?
A4: Various analytical techniques are employed to characterize and study 2-aminohexadecanoic acid and its derivatives. These include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)








![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine](/img/structure/B1268220.png)
